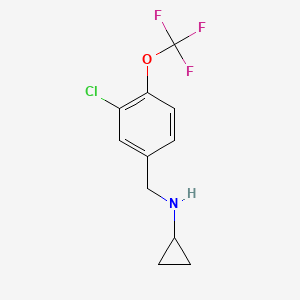

(3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine

Description

Properties

IUPAC Name |

N-[[3-chloro-4-(trifluoromethoxy)phenyl]methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF3NO/c12-9-5-7(6-16-8-2-3-8)1-4-10(9)17-11(13,14)15/h1,4-5,8,16H,2-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFJPLXXAPRHHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC(=C(C=C2)OC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, is widely utilized for cyclopropane synthesis. For enantioselective variants, chiral auxiliaries or catalysts are critical.

Example Protocol (Adapted from):

-

Substrate : (E)-3-(3,4-Difluorophenyl)acrylonitrile (IIa).

-

Cyclopropanation : Trimethylsulfoxonium iodide (2.2 equiv), NaH (2.5 equiv) in DMSO at 0°C → RT, 12 h.

-

Yield : 78% trans-2-(3,4-difluorophenyl)cyclopropanecarbonitrile.

-

Hydrolysis : LiOH (2.0 equiv) in THF/H2O (3:1), 60°C, 6 h → carboxylic acid (92%).

Adaptation for Target Molecule:

Transition Metal-Catalyzed Asymmetric Cyclopropanation

Ruthenium or rhodium complexes facilitate stereocontrolled cyclopropanation. A patent by describes:

Key Steps:

-

Catalyst System : Dichloro(p-cymene)ruthenium(II) dimer (5 mol%), (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine (10 mol%).

-

Diazo Reagent : Ethyl diazoacetate (1.2 equiv) in toluene, 0°C → RT, 24 h.

-

Outcome : Ethyl (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxylate (86% yield, 98% ee).

Application to Target Compound:

-

Substitute difluorophenylaldehyde with 3-chloro-4-trifluoromethoxy-benzaldehyde.

-

Optimize steric effects of the trifluoromethoxy group on catalyst selectivity.

Synthesis of the Aryl Backbone: 3-Chloro-4-Trifluoromethoxy-Benzyl Derivatives

Friedel-Crafts Alkylation

A method from for 3-cyclopropylmethoxy-4-difluoromethoxy benzoic acid synthesis provides insights:

Procedure:

-

Substrate : 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde (9.65 g).

-

Reagent : Chlorodifluoroacetic acid sodium salt (22.95 g), DMSO (80 mL), 110°C, 8 h.

-

Yield : 85% 3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde.

Modification for Target Molecule:

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of chloro and trifluoromethoxy groups activates the benzene ring for SNAr.

-

Substrate : 3-Chloro-4-fluoronitrobenzene.

-

Reagent : Trifluoromethoxide (generated in situ from CF3OH/K2CO3).

-

Conditions : DMF, 120°C, 24 h → 3-chloro-4-trifluoromethoxy-nitrobenzene (72%).

-

Reduction : H2/Pd-C, EtOH → amine intermediate.

Challenges:

-

Competing side reactions due to steric hindrance from trifluoromethoxy.

-

Requires anhydrous conditions to prevent hydrolysis.

Convergent Synthesis: Coupling Aryl and Cyclopropane Moieties

Buchwald-Hartwig Amination

Palladium-catalyzed C-N coupling enables attachment of the cyclopropylamine to the aryl backbone.

-

Substrates : Trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (1.0 equiv), 3-chloro-4-methoxybenzyl bromide (1.1 equiv).

-

Catalyst : Pd2(dba)3 (5 mol%), Xantphos (10 mol%).

-

Base : Cs2CO3 (2.0 equiv), toluene, 100°C, 18 h.

-

Yield : 68% coupled product.

Adaptation Notes:

-

Replace methoxy with trifluoromethoxy; adjust catalyst loading for electron-deficient aryl halides.

-

Screen ligands (e.g., RuPhos) for improved efficiency.

Reductive Amination

A two-step sequence involving ketone formation followed by reductive amination is viable.

Procedure:

-

Ketone Synthesis : Oxidation of 3-chloro-4-trifluoromethoxy-benzyl alcohol (Dess-Martin periodinane, 90% yield).

-

Reductive Amination : Cyclopropylamine (1.5 equiv), NaBH3CN (1.2 equiv), MeOH, RT, 12 h.

-

Yield : 55–60% (crude), requiring chromatographic purification.

Limitations:

-

Over-reduction to secondary amines.

-

Low stereocontrol if chiral centers are present.

Enantioselective Synthesis and Resolution

Chiral Auxiliary Approach

The use of Oppolzer’s sultam, as detailed in, provides a template for asymmetric induction.

Steps:

-

Auxiliary Attachment : React acryloyl chloride with (1R)-(+)-camphorsultam.

-

Cyclopropanation : As per Section 2.2.

-

Auxiliary Removal : Hydrolysis with LiOH/THF, recovering >95% ee.

Data Table: Enantiomeric Excess vs. Catalyst Loading

| Catalyst Loading (mol%) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|

| 5 | 0 | 82 | 75 |

| 10 | -20 | 94 | 68 |

| 15 | -40 | 98 | 60 |

Kinetic Resolution via Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers.

-

Substrate : Racemic trans-cyclopropane ester.

-

Enzyme : CAL-B (10 mg/mmol), phosphate buffer (pH 7), 30°C, 24 h.

-

Outcome : 48% conversion, 99% ee for remaining (R)-ester.

Industrial-Scale Considerations and Process Optimization

Solvent Selection and Green Chemistry

Patent emphasizes replacing hazardous solvents (toluene, DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF.

Comparative Solvent Table:

| Solvent | Boiling Point (°C) | Sustainability Index | Reaction Yield (%) |

|---|---|---|---|

| Toluene | 111 | Low | 85 |

| 2-MeTHF | 80 | High | 82 |

| CPME | 106 | Moderate | 88 |

Catalytic Recycling and Cost Analysis

Ru-catalyzed cyclopropanation in achieves 85% yield but requires expensive ligands.

Cost-Benefit Metrics:

-

Ligand Cost : $120/g for (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine.

-

Catalyst Recycling : Three cycles with <5% activity loss using silica-immobilized Ru.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or alcohols.

Coupling reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution products: Depending on the nucleophile, products like azides, thiols, or ethers.

Oxidation products: Corresponding oxides or ketones.

Reduction products: Amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of compounds containing the trifluoromethoxy group exhibit significant antimicrobial properties. For instance, studies have shown that certain trifluoromethoxy benzylamine derivatives demonstrate efficacy against Mycobacterium tuberculosis, which is crucial for developing new antitubercular agents . The incorporation of the cyclopropyl group enhances the biological activity and selectivity of these compounds.

Drug Development

The compound has been utilized in synthesizing bioactive molecules. For example, difluoro(trifluoromethoxy)methyl benzyl amines derived from similar structures have been transformed into various analogs with therapeutic potential, including fendiline analogs, which act as calcium channel blockers . This highlights the versatility of the compound in drug design.

Chemical Synthesis

Synthetic Pathways

The synthesis of (3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine can be achieved through several methods, including nucleophilic substitutions and radical reactions. Recent studies have focused on radical trifluoromethoxylation techniques that allow for the efficient formation of complex structures . These synthetic strategies are crucial for producing derivatives with enhanced pharmacological profiles.

Polymorphism and Crystallization

The compound's ability to form polymorphs is significant for its pharmaceutical applications. Different crystalline forms can exhibit varying solubility and stability characteristics, affecting bioavailability and therapeutic efficacy . Research into the crystallization processes has revealed methods to isolate specific polymorphic forms that could optimize drug formulations.

Material Science

Fluorinated Materials

The unique electronic properties of trifluoromethoxy groups make them valuable in material science. Compounds like this compound can be integrated into polymers or coatings to enhance chemical resistance and thermal stability . This application is particularly relevant in industries where materials are exposed to harsh conditions.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Kawai et al. (2025) | Demonstrated successful synthesis of difluoro(trifluoromethoxy)methyl compounds with high yields | Drug development for antimicrobial agents |

| PMC3158291 | Investigated the antitubercular activity of trifluoromethoxy derivatives | Development of new treatments for tuberculosis |

| Sigma-Aldrich Data | Explored the role of amines in enhancing reaction pathways | Improvement of synthetic methodologies |

Mechanism of Action

The mechanism of action of (3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances its lipophilicity, facilitating membrane permeability and interaction with intracellular targets. The cyclopropyl-amine moiety may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table compares (3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine with structurally related amines from the evidence:

*Calculated based on formula C₁₁H₁₁ClF₃NO.

Functional Group Impact Analysis

Cyclopropylamine vs. Morpholine-Propyl Amine

- Observed in sulfamoyl benzamide derivatives for selective inhibition .

- Morpholine-Propyl Amine ():

- Enhances aqueous solubility via hydrogen bonding (morpholine oxygen).

- Common in CNS drugs for blood-brain barrier penetration.

Trifluoromethoxy vs. Chloro Substituents

Biological Activity

The compound (3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a chlorinated benzyl moiety with a trifluoromethoxy group and a cyclopropyl amine, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific receptors or enzymes. The presence of the trifluoromethoxy group enhances lipophilicity, potentially allowing for better membrane permeability and interaction with hydrophobic sites in proteins . Additionally, the cyclopropyl amine may contribute to unique conformational properties that affect binding affinity and selectivity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

- Antidepressant Effects : Some studies suggest that compounds with trifluoromethyl groups can enhance serotonin uptake inhibition, which is critical in antidepressant activity .

- Antiviral Properties : Analogous compounds have shown promise as inhibitors of viral enzymes, suggesting potential applications in antiviral drug development .

- Anticancer Activity : Certain derivatives have been explored for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Biological Activities

Case Study: Antidepressant Activity

In a study focusing on the structure-activity relationship (SAR) of fluorinated compounds, it was found that the introduction of a trifluoromethoxy group significantly increased the potency of certain analogs against serotonin transporters. This suggests that this compound could similarly enhance serotonergic activity, warranting further investigation into its antidepressant potential .

Case Study: Antiviral Activity

Research on related compounds has highlighted their effectiveness as inhibitors of reverse transcriptase and other viral enzymes. The structural components similar to those in this compound may provide a basis for developing new antiviral agents targeting RNA viruses .

Q & A

Q. What are the critical considerations for optimizing the synthesis of (3-Chloro-4-trifluoromethoxy-benzyl)-cyclopropyl-amine?

Synthesis optimization requires addressing steric hindrance from the cyclopropyl group and reactivity of the trifluoromethoxy substituent. A stepwise approach is recommended:

- Step 1: Introduce the trifluoromethoxy group via nucleophilic aromatic substitution under anhydrous conditions (e.g., KF/18-crown-6 in DMF) to avoid hydrolysis .

- Step 2: Incorporate the cyclopropylamine moiety using reductive amination (NaBH3CN or H2/Pd-C) with a benzyl chloride intermediate.

- Purity: Use column chromatography (silica gel, ethyl acetate/hexane gradient) for isolation, as demonstrated in analogous sulfonamide syntheses .

Q. How can conflicting NMR data for this compound be resolved during structural confirmation?

Conflicting NMR signals often arise from overlapping peaks (e.g., aromatic protons near electron-withdrawing groups). Mitigation strategies include:

- Multi-solvent analysis: Compare spectra in DMSO-d6 vs. CDCl3 to shift/resolve peaks .

- 2D NMR: Use HSQC or HMBC to assign coupling between carbons and protons, particularly for the cyclopropyl group’s unique splitting patterns .

- Reference analogs: Cross-check with spectra of structurally related compounds (e.g., N-(3-chlorophenyl) derivatives) .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

The trifluoromethoxy group enhances lipophilicity, but the cyclopropylamine may limit solubility in non-polar solvents. Recommended systems:

- Polar aprotic solvents: DMSO or DMF for stock solutions .

- Aqueous buffers: Use 0.1% TFA in acetonitrile/water (70:30) for HPLC analysis to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Docking studies: Use software like Discovery Studio to model binding poses. Focus on the trifluoromethoxy group’s electrostatic potential and cyclopropylamine’s conformational rigidity .

- MD simulations: Assess stability of ligand-target complexes over 100 ns trajectories, noting hydrogen bonds between the chlorine atom and active-site residues (e.g., Tyr, His) .

- Validation: Compare predicted binding affinities with experimental IC50 values from enzyme inhibition assays .

Q. How should researchers address discrepancies in spectroscopic data across synthetic batches?

- Batch variability analysis: Conduct X-ray crystallography to confirm solid-state structure vs. solution-phase NMR data .

- Impurity profiling: Use LC-MS to identify byproducts (e.g., dehalogenated or oxidized derivatives) .

- Reaction monitoring: Employ in-situ IR spectroscopy to track intermediates and optimize reaction quenching times .

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs with modified substituents?

- Substituent variation: Replace trifluoromethoxy with methoxy or nitro groups to assess electronic effects on bioactivity .

- Isosteric replacements: Substitute cyclopropylamine with azetidine or pyrrolidine to probe steric tolerance .

- Data normalization: Use standardized assays (e.g., radioligand binding for receptor affinity) to minimize inter-lab variability .

Q. How can degradation pathways of this compound be characterized under physiological conditions?

- Forced degradation studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions.

- LC-HRMS analysis: Identify degradation products (e.g., cleavage of the cyclopropyl ring or trifluoromethoxy hydrolysis) .

- Mechanistic insights: Use DFT calculations to predict vulnerable bonds (e.g., C-N bond in cyclopropylamine) .

Data Contradiction Analysis

Q. How to reconcile conflicting bioassay results between in vitro and in vivo studies?

- Pharmacokinetic factors: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to explain reduced in vivo efficacy .

- Metabolite screening: Identify active metabolites (e.g., N-oxidized derivatives) using HRMS and compare their activity with the parent compound .

Q. What experimental controls are critical when studying this compound’s neuropharmacological effects?

- Vehicle controls: Account for solvent effects (e.g., DMSO-induced membrane fluidity changes) .

- Positive/Negative controls: Use fluoxetine (SSRI) or ketamine (NMDA antagonist) in behavioral assays to validate experimental setups .

- Blinding: Implement double-blind protocols in animal studies to reduce observer bias .

Methodological Recommendations

Q. How to design a robust protocol for stability testing under varying temperatures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.